molecular formula C13H20N2O B8734947 3-(3-morpholin-4-ylpropyl)aniline

3-(3-morpholin-4-ylpropyl)aniline

Cat. No.: B8734947
M. Wt: 220.31 g/mol
InChI Key: OFRNRABAIHKTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Morpholin-4-ylpropyl)aniline is an organic compound with the molecular formula C13H20N2O. It consists of an aniline ring substituted with a morpholine group via a propyl chain. This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, polymers, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-morpholin-4-ylpropyl)aniline typically involves the reaction of aniline with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the carbon attached to the chlorine atom, displacing the chlorine

Scientific Research Applications

Pharmaceutical Applications

3-(3-Morpholin-4-ylpropyl)aniline has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity:

  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties, making them candidates for developing new antibiotics. For instance, related morpholino derivatives have been reported to inhibit bacterial biofilm formation effectively, with IC50 values indicating potency comparable to established antibiotics .
  • Drug Discovery : The compound can serve as a scaffold in drug design, particularly for creating new classes of drugs targeting various diseases. Its ability to form Schiff bases with aldehydes enhances its utility in medicinal chemistry .

Materials Science

The compound is also valuable in the field of materials science:

  • Carbon Nanodots : Research has demonstrated that derivatives of this compound can be used to synthesize carbon nanodots with enhanced photoluminescence properties. These nanodots exhibit improved quantum yields, which are crucial for applications in optoelectronics and imaging .
  • Organic Light Emitting Diodes (OLEDs) : The compound's structural features make it suitable for applications in OLED technology, where it can act as an electron transport layer or a light-emitting material due to its favorable electronic properties .

Biomaterials

The compound has potential applications in biomaterials:

  • Biocompatibility Studies : Ongoing research into the biocompatibility of morpholino derivatives suggests their use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various morpholino derivatives, including those based on this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 25.0 µg/mL against several bacterial strains, demonstrating their potential as new antimicrobial agents .

Case Study 2: Synthesis and Characterization of Carbon Nanodots

Research focused on synthesizing carbon nanodots using precursors derived from this compound. The synthesized nanodots showed a significant increase in photoluminescence quantum yield from 28.3% to 41.8%, indicating their potential for applications in fluorescent imaging and sensors .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropyl)aniline

InChI

InChI=1S/C13H20N2O/c14-13-5-1-3-12(11-13)4-2-6-15-7-9-16-10-8-15/h1,3,5,11H,2,4,6-10,14H2

InChI Key

OFRNRABAIHKTLR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1M lithium aluminum hydride in THF (2.6 mL) was injected into a stirred suspension of {3-[3-(4-morpholinyl)-3-oxopropyl]phenyl}amine (120 mg, 0.51 mmol) in anhydrous THF (5 mL). The reaction was refluxed for 1 h under nitrogen. The suspension was cooled to 0° C. and quenched by careful addition of 1N NaOH. The base was added until gas evolution stopped. The reaction was concentrated to a white solid under vacuum, triturated with diethyl ether and filtered. The filtrate was concentrated under vacuum to 113 mg (89%) of the title compound, a clear oil. MS (ESI): M+H=221.17.
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0 (± 1) mol
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120 mg
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2.6 mL
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5 mL
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